molecular formula C22H38O3 B179470 2,5-Furandione, dihydro-3-(octadecen-1-yl)- CAS No. 28777-98-2

2,5-Furandione, dihydro-3-(octadecen-1-yl)-

Cat. No. B179470
CAS RN: 28777-98-2
M. Wt: 350.5 g/mol
InChI Key: KAYAKFYASWYOEB-ISLYRVAYSA-N
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Description

“2,5-Furandione, dihydro-3-(octadecen-1-yl)-” is an organic compound . It is also known by other names such as “3-(1-Octadecen-1-yl)dihydro-2,5-furandione” and has a CAS number of 28777-98-2 . It is a UVCB substance, meaning that it is a substance of Unknown or Variable composition, Complex reaction products, or Biological materials .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 466.8±34.0 °C at 760 mmHg, and a flash point of 211.3±22.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 16 freely rotating bonds . The compound has a polar surface area of 43 Å2, a polarizability of 41.8±0.5 10-24 cm3, and a molar volume of 356.2±3.0 cm3 .

Scientific Research Applications

Quantification in Ambient Aerosol
Furandiones, including 2,5-furandione derivatives, are identified as products of the photooxidation of volatile organic compounds (VOCs) like toluene, contributing significantly to secondary organic aerosol (SOA) formation. A novel gas chromatography-mass spectrometry method has been developed for the quantitative analysis of furandiones in fine particulate matter. This method facilitates accurate measurements of furandiones in ambient aerosol, which is critical for evaluating their role as tracers for anthropogenic SOA and assessing potential health impacts (Al-Naiema, Roppo, & Stone, 2017).

Antimicrobial Activity
The synthesis of various furandione derivatives through the Wittig reaction has demonstrated that some compounds exhibit notable antimicrobial activity against standard strains of Staphylococcus aureus and Escherichia coli. This suggests potential applications of 2,5-furandione derivatives in developing new antimicrobial agents (Igidov et al., 2013).

Synthesis Techniques
Innovative synthesis techniques have been developed for dihydro-2,3-furandiones, showing the versatility of these compounds in chemical synthesis. These methods expand the toolkit available for the creation of furandione-based compounds, potentially leading to new materials or chemical entities with unique properties (Hata, Morishita, Akutsu, & Kawamura, 1991).

Photochromic Properties
Furandione derivatives have also been explored for their photochromic properties, indicating their potential in developing new materials for optical storage, sensors, and switches. The synthesized compounds show high stability to photodegradation and possess fluorescent properties, highlighting the multifunctional use of furandiones in advanced material science (Rybalkin et al., 2014).

SOA Formation by Reactive Condensation
Studies on the role of furandiones and aldehydes in secondary organic aerosol formation have provided insights into atmospheric chemistry. The research demonstrates how these compounds contribute to particle growth in the presence of humidity, enhancing our understanding of air quality and the environmental impact of anthropogenic activities (Koehler, Fillo, Ries, Sanchez, & De Haan, 2004).

properties

IUPAC Name

3-[(E)-octadec-1-enyl]oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h17-18,20H,2-16,19H2,1H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYAKFYASWYOEB-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,5-Furandione, dihydro-3-(octadecen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,5-Furandione, dihydro-3-(octadecen-1-yl)-

CAS RN

28777-98-2, 19024-74-9
Record name 2,5-Furandione, dihydro-3-(octadecen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Furandione, dihydro-3-(1-octadecenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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